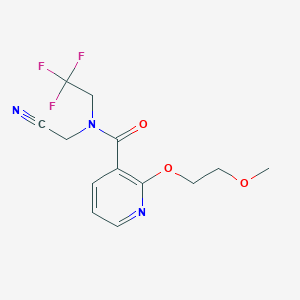

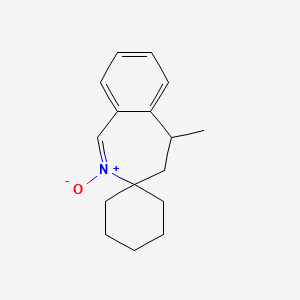

5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide” is a chemical compound that has been mentioned in various scientific publications . It has been studied in the context of organic chemistry and has been involved in reactions with other compounds .

Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, it has been involved in the reaction of Allyl Phenylcarbamate . Other studies have reported its involvement in the regioselective [3+2]-cycloaddition of trimethyl vinylsilane and the regioselective addition of styrene .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the reaction with Allyl Phenylcarbamate . It has also been part of the regioselective [3+2]-cycloaddition of trimethyl vinylsilane and the regioselective addition of styrene .Applications De Recherche Scientifique

Chemical Transformations and Reactions

5-Methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide demonstrates a variety of chemical transformations and reactions. It can rearrange into 5-methyl-1-oxo-1,2,4,5-tetrahydro-3H-spiro[benzo-2-azepine-3,1′-cyclohexane] and subsequently be utilized in the synthesis of spiro-triazolo[3,4-a]- and -tetrazolo[5,1-a]benzo-2-azepinecyclohexanes (Varlamov et al., 2004). The compound undergoes various reactions including oxidation, reduction, and interaction with nucleophilic agents leading to the formation of N-hydroxy-1,2,3,4-tetrahydrobenz-2-azepines, benz-2-azepine-1-one, and its N-acetoxy derivative, as well as isoxazolidino- and oxadiazolidino[3,2-a]benz-2-azepines spirofused with a cyclohexane ring (Varlamov et al., 2004).

Stereochemistry and Cycloaddition

The stereochemistry of the [3+2] cycloaddition of acrylonitrile to 5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide is intricate, with the formation of eight isomeric 1-cyano- and 2-cyano-7-methyl-1,2,4,6,7,11b-hexahydro-5H-spiro[isoxazolidino[3,2-a]benz-2-azepine-5,1'-cyclohexanes], showcasing a lack of regioselectivity or stereoselectivity (Varlamov et al., 2001).

Substitution Reactions and Synthesis

Substitution reactions of 5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide with nucleophilic reagents lead to the formation of various substituted compounds. For instance, reaction with cyanide ion and isopropyl magnesium bromide yields corresponding cyano- and isopropyl-derivatives, while interaction with phenyl magnesium bromide, benzyl magnesium chloride, and nitromethane results in cyclic hydroxylamines (Varlamov et al., 2001).

The [3+2] cycloaddition of dimethyl acetylenedicarboxylate, methyl acrylate, and ethyl acrylate to the N-oxide also demonstrates diverse outcomes, forming geometrical isomers of spiro[isoxazolidino[3,2-a]benz-2-azepine-5,1'-cyclohexane] and stereoselectively leading to spiro[isoxazolino[3,2-a]benz-2-azepine-5,1'-cyclohexane] with specific proton arrangements (Varlamov et al., 2004).

Conversions and Synthesis of Derivatives

Various substituted derivatives of 4,5-dihydro-3H-spiro[benz-2-azepine-3,1'-cyclohexanes] can be synthesized and converted into different compounds. For example, oxidizing substituted 1,2,4,5-tetrahydro-3H-spiro[benz-2-azepine-3,1'-cyclohexanes] with potassium permanganate under phase-transfer catalysis conditions results in the formation of corresponding 4,5-dihydro derivatives. These derivatives can be further converted into various substituted and condensed tetrahydrospiro[benzo-2-azepinecyclohexanes] under specific conditions (Varlamov et al., 2001).

Propriétés

IUPAC Name |

5-methyl-2-oxidospiro[4,5-dihydro-2-benzazepin-2-ium-3,1'-cyclohexane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-13-11-16(9-5-2-6-10-16)17(18)12-14-7-3-4-8-15(13)14/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBPNYCSPXVPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCCC2)[N+](=CC3=CC=CC=C13)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)

![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2984691.png)

![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)

amine](/img/structure/B2984697.png)

![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)

![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2984703.png)